![molecular formula C21H16N4O2S B2471528 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide CAS No. 2034289-59-1](/img/structure/B2471528.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide
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Overview
Description
The compound contains an imidazo[2,1-b]thiazole moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, and polymers . The imidazo[2,1-b]thiazole moiety is a fused ring system that includes an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) and a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole moiety, along with a phenyl group (a six-membered carbon ring), a hydroxy group (an oxygen and hydrogen), and a carboxamide group (a carbonyl group attached to an amine) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the hydroxy group might be involved in reactions such as esterification, while the carboxamide group could participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and carboxamide groups might increase its solubility in polar solvents .Scientific Research Applications
- Imidazole derivatives, including this compound, exhibit antibacterial and antimycobacterial properties. Researchers have investigated their efficacy against bacterial strains, including Mycobacterium tuberculosis .
- Water-soluble derivatives containing the 2-aminoimidazoline moiety have shown promise in arresting tumor cells in the G2/M phase .
- Imidazoline derivatives have been identified as potent inhibitors of oligodendrocyte lineage transcription factor 2 (OLIG2), making them potential candidates for glioblastoma tumor treatment .
- Although specific studies on this compound are limited, imidazole-containing molecules have been explored for their cardiovascular effects .
- Imidazole-based compounds have been studied in the context of central nervous system neurodegenerative diseases .
- Recent advances in radical reactions have focused on the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis .
Antibacterial and Antimycobacterial Activity
Antitumor and Anticancer Effects
Cardiovascular Diseases
Neurodegenerative Diseases
Transition Metal Catalysis and Functionalization
Other Biological Activities
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The exact interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific biological activity and the pathways involved.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have various molecular and cellular effects depending on the specific biological activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c26-19-11-15(13-5-1-3-7-16(13)22-19)20(27)23-17-8-4-2-6-14(17)18-12-25-9-10-28-21(25)24-18/h1-8,11-12H,9-10H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSVBMWBENZILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide |
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